![molecular formula C22H30O2 B14686220 [1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl- CAS No. 32569-81-6](/img/structure/B14686220.png)
[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is a complex organic compound characterized by its biphenyl structure with hydroxyl groups at the 2,2’ positions and tert-butyl groups at the 5,5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of biphenyl derivatives on biological systems. Its structural analogs are often investigated for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory agents, antioxidants, and other pharmacological activities.
Industry
Industrially, [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- is used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
[1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl): Similar but without the methyl groups, affecting its reactivity and applications.
[1,1’-Biphenyl]-2,2’-diol, 3,3’-dimethyl: Lacks the tert-butyl groups, leading to different steric and electronic effects.
Uniqueness
The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 5,5’-bis(1,1-dimethylethyl)-3,3’-dimethyl- imparts unique steric and electronic properties
Propriétés
Numéro CAS |
32569-81-6 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-(5-tert-butyl-2-hydroxy-3-methylphenyl)-6-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(21(3,4)5)11-17(19(13)23)18-12-16(22(6,7)8)10-14(2)20(18)24/h9-12,23-24H,1-8H3 |
Clé InChI |
BFJFLVLVQASLOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


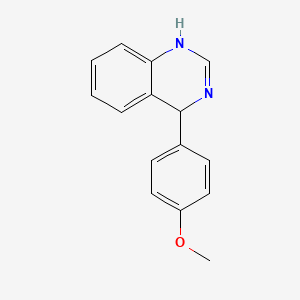
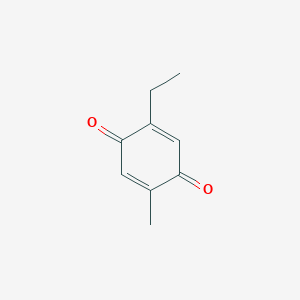
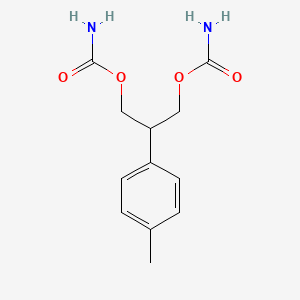
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
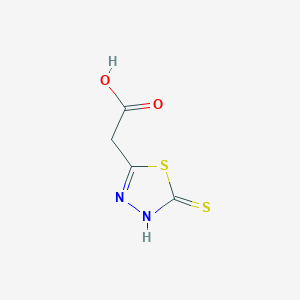
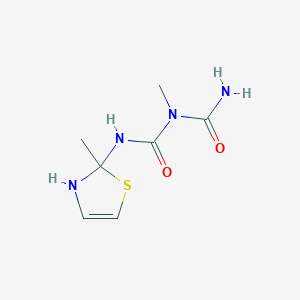
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
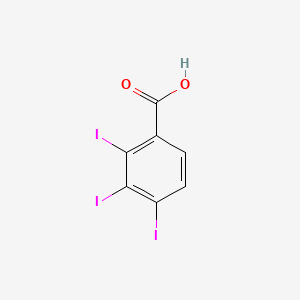
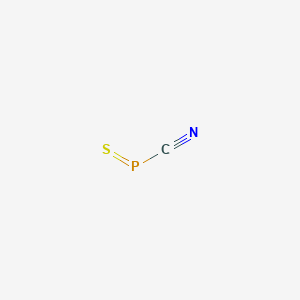


![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

